4-[(2,5-Dichlorophenyl)methyl]piperidine
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Overview
Description
4-[(2,5-Dichlorophenyl)methyl]piperidine is an organic compound with the molecular formula C12H14Cl2N It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a dichlorophenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dichlorophenyl)methyl]piperidine typically involves the reaction of 2,5-dichlorobenzyl chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dichlorophenyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation or alkylation reactions can be carried out using reagents like halogens (chlorine, bromine) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
4-[(2,5-Dichlorophenyl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dichlorophenyl)methyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenyl group may enhance binding affinity to these targets, leading to modulation of their activity. The piperidine ring can also contribute to the compound’s overall pharmacological profile by influencing its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dichlorophenyl)methyl]piperidine
- 4-[(3,5-Dichlorophenyl)methyl]piperidine
- 4-[(2,5-Difluorophenyl)methyl]piperidine
Uniqueness
4-[(2,5-Dichlorophenyl)methyl]piperidine is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms in the 2 and 5 positions of the phenyl ring can enhance its electron-withdrawing properties, affecting the compound’s overall behavior in chemical reactions and interactions with biological targets.
Properties
Molecular Formula |
C12H15Cl2N |
---|---|
Molecular Weight |
244.16 g/mol |
IUPAC Name |
4-[(2,5-dichlorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H15Cl2N/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 |
InChI Key |
RIVFNIMGRZEVHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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